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molecular formula C19H21N3O2 B8022437 4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester

4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester

Cat. No. B8022437
M. Wt: 323.4 g/mol
InChI Key: VQTNQULAWONIBM-UHFFFAOYSA-N
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Patent
US06476051B2

Procedure details

A stirred solution of 5-cyanoindole (10.0 g, 70.3 mmol), t-butyl-4-oxo-1-piperidinecarboxylate (15.4 g, 77.3 mmol), and pyrrolidine (14.7 mL, 175.7 mmol) in ethanol (200 mL) was heated at reflux for 20 hours then cooled to 0° C. The resulting precipitate was collected by vacuum filtration and rinsed with cold ethanol and hexanes to afford the product as a white solid (15.4 g, 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)#[N:2].[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].N1CCCC1>C(O)C>[C:12]([O:16][C:17]([N:19]1[CH2:20][CH:21]=[C:22]([C:6]2[C:5]3[C:9](=[CH:10][CH:11]=[C:3]([C:1]#[N:2])[CH:4]=3)[NH:8][CH:7]=2)[CH2:23][CH2:24]1)=[O:18])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
14.7 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with cold ethanol and hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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